molecular formula C14H21NO2 B5467078 N-tert-butyl-3-propan-2-yloxybenzamide

N-tert-butyl-3-propan-2-yloxybenzamide

Cat. No.: B5467078
M. Wt: 235.32 g/mol
InChI Key: CKWPRVWUTRADPV-UHFFFAOYSA-N
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Description

N-tert-butyl-3-propan-2-yloxybenzamide is an organic compound that features a benzamide core with a tert-butyl group and a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-propan-2-yloxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with tert-butylamine and isopropyl bromide. The process begins with the esterification of 3-hydroxybenzoic acid to form 3-propan-2-yloxybenzoic acid. This intermediate is then reacted with tert-butylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets required specifications .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-propan-2-yloxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or amide nitrogen .

Scientific Research Applications

N-tert-butyl-3-propan-2-yloxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a propan-2-yloxy group.

    N-tert-butyl-3-methoxybenzamide: Contains a methoxy group instead of a propan-2-yloxy group.

    N-tert-butyl-3-ethoxybenzamide: Features an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

N-tert-butyl-3-propan-2-yloxybenzamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

N-tert-butyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)17-12-8-6-7-11(9-12)13(16)15-14(3,4)5/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWPRVWUTRADPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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